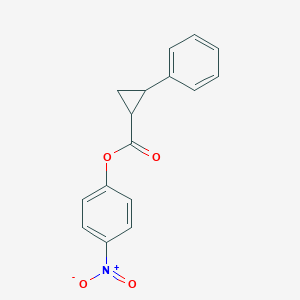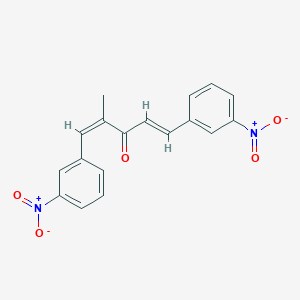
BIS(4-ETHYLPHENYL) BIPHENYL-2,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a biphenyl core, with carboxylate groups at the 2 and 5 positions. It is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate typically involves the esterification of 4-ethylphenylboronic acid with a biphenyl dicarboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl core and carboxylate groups can participate in binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or structural modifications.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: A compound with a similar biphenyl structure but different functional groups.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Another biphenyl derivative with distinct substituents.
Anthracene-based derivatives: Compounds with similar aromatic structures but different core frameworks.
Uniqueness
Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate is unique due to its specific combination of 4-ethylphenyl groups and carboxylate functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C30H26O4 |
|---|---|
Molecular Weight |
450.5g/mol |
IUPAC Name |
bis(4-ethylphenyl) 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C30H26O4/c1-3-21-10-15-25(16-11-21)33-29(31)24-14-19-27(28(20-24)23-8-6-5-7-9-23)30(32)34-26-17-12-22(4-2)13-18-26/h5-20H,3-4H2,1-2H3 |
InChI Key |
KGSIQRMGJYKNEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzoyl-2-(4-ethoxyphenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B391045.png)

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B391047.png)


![2-Oxo-2-phenylethyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B391050.png)
![N-cinnamoyl-N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)thiourea](/img/structure/B391051.png)
![4-[(4-Butoxybenzoyl)amino]phenyl benzoate](/img/structure/B391052.png)

![1-benzyl-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B391056.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B391058.png)
![N'-(1-methyl-3-phenylpropylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391065.png)
![Ethyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391066.png)
